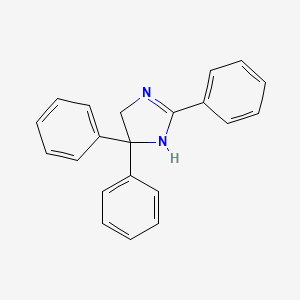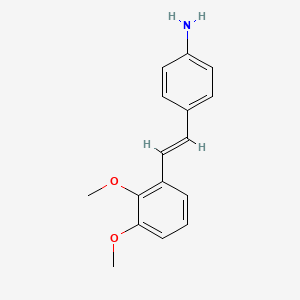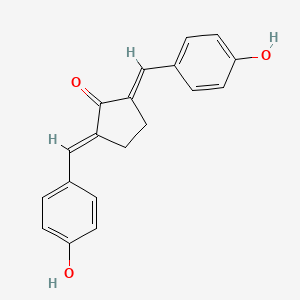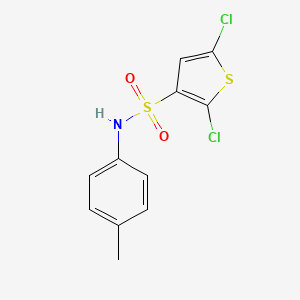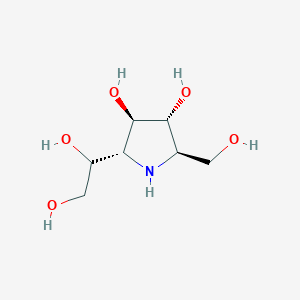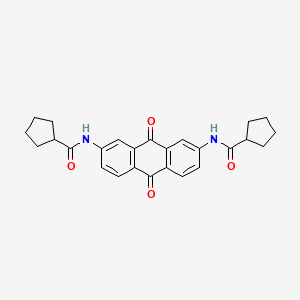
2,7-Bis(cyclopentanecarbonamido)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(cyclopentanecarbonamido)anthraquinone is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine and industry. This compound is characterized by the presence of two cyclopentanecarbonamido groups attached to the anthraquinone core at positions 2 and 7.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(cyclopentanecarbonamido)anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone. The reaction conditions often include the use of acetyl chloride as the acetylating agent
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar acetylation reactions, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2,7-Bis(cyclopentanecarbonamido)anthraquinone undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amido groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
科学的研究の応用
2,7-Bis(cyclopentanecarbonamido)anthraquinone has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and developing new biochemical assays.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as dye production and polymer synthesis.
作用機序
The mechanism of action of 2,7-Bis(cyclopentanecarbonamido)anthraquinone involves its interaction with cellular proteins and enzymes. It primarily targets enzymes involved in DNA replication and repair, such as topoisomerases and telomerases . By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis.
類似化合物との比較
Similar Compounds:
2,7-Diaminoanthraquinone: A precursor in the synthesis of 2,7-Bis(cyclopentanecarbonamido)anthraquinone.
1,4-Dibutylanthraquinone: Another anthraquinone derivative with different substituents, used in various chemical applications.
7-Substituted Anthraquinones: These compounds have different substituents at the 7-position, affecting their chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its stability and reactivity. This makes it particularly valuable in research and industrial applications, where precise control over chemical properties is essential.
特性
分子式 |
C26H26N2O4 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
N-[7-(cyclopentanecarbonylamino)-9,10-dioxoanthracen-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C26H26N2O4/c29-23-19-11-9-17(27-25(31)15-5-1-2-6-15)13-21(19)24(30)22-14-18(10-12-20(22)23)28-26(32)16-7-3-4-8-16/h9-16H,1-8H2,(H,27,31)(H,28,32) |
InChIキー |
IYTIDEOSIOFBPE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)C5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



